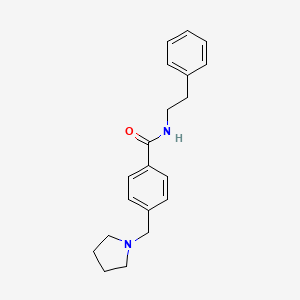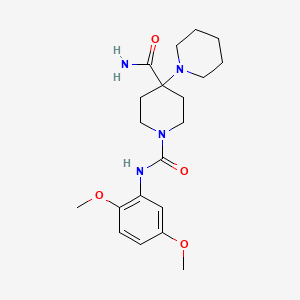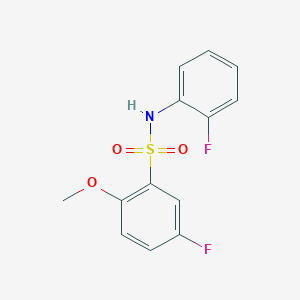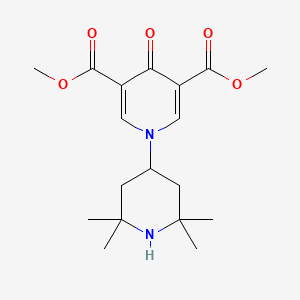
N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide
描述
N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as PEPA, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been studied extensively for its potential use as a research tool in the field of neuroscience. PEPA has been shown to selectively modulate the activity of AMPA receptors, which are key players in the regulation of synaptic plasticity and cognitive function.
作用机制
N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. By binding to a specific site on the receptor, N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide enhances the activity of the receptor, leading to an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs).
Biochemical and Physiological Effects
N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to enhance synaptic transmission and induce LTP in a variety of brain regions, including the hippocampus, prefrontal cortex, and amygdala. These effects are thought to underlie the cognitive-enhancing properties of N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide, which have been demonstrated in a number of behavioral assays.
实验室实验的优点和局限性
One advantage of using N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its selectivity for AMPA receptors, which allows for the specific modulation of this receptor subtype without affecting other glutamate receptors. Additionally, N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have good pharmacokinetic properties, making it a useful tool for in vivo studies.
One limitation of using N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide is its relatively low potency compared to other AMPA receptor modulators. Additionally, the effects of N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide on AMPA receptor activity can be variable depending on the specific subunit composition of the receptor, which can complicate the interpretation of experimental results.
未来方向
One potential future direction for research on N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide is the development of more potent and selective AMPA receptor modulators based on the structure of N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide. Additionally, further studies are needed to elucidate the specific mechanisms underlying the cognitive-enhancing effects of N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide, as well as its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease.
科学研究应用
N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide has been used extensively in scientific research as a tool to study the mechanisms underlying synaptic plasticity and cognitive function. Specifically, N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to selectively enhance the activity of AMPA receptors, which are essential for the induction and maintenance of long-term potentiation (LTP) – a process that is thought to underlie learning and memory.
属性
IUPAC Name |
N-(2-phenylethyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(21-13-12-17-6-2-1-3-7-17)19-10-8-18(9-11-19)16-22-14-4-5-15-22/h1-3,6-11H,4-5,12-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHJDFNECVPYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4438561.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B4438569.png)
![N-(4-methoxybenzyl)-N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438572.png)
![N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4438584.png)
![3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438589.png)
![3-cyclohexyl-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438597.png)


![3-(4-ethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4438624.png)
![3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4438651.png)


![N-(4-methoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438671.png)
